1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused triazolo-pyrimidinone derivative characterized by a bicyclic core structure. Key substituents include a 2-chloro-4-fluorobenzylthio group at position 1 and a 2-ethoxybenzyl group at position 2.
Properties
Molecular Formula |
C23H18ClFN4O2S2 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H18ClFN4O2S2/c1-2-31-19-6-4-3-5-14(19)12-28-21(30)20-18(9-10-32-20)29-22(28)26-27-23(29)33-13-15-7-8-16(25)11-17(15)24/h3-11H,2,12-13H2,1H3 |
InChI Key |
MPTNJDWRWNEFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Substituents :
- 2-chloro-4-fluorobenzyl thio group
- 2-ethoxybenzyl group
Molecular Formula
The molecular formula is , with a molecular weight of approximately 373.88 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a study on thiazole and triazole derivatives showed promising results against various cancer cell lines. Specifically, derivatives with thio groups were noted for their ability to inhibit cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 to 43.4 μM .
Case Study: Triazole Derivatives
A relevant case study evaluated the anticancer effects of various triazole derivatives, revealing that those with similar structural motifs to our compound showed enhanced cytotoxicity against cancer cells. The study highlighted the importance of substituents in modulating biological activity, suggesting that the chloro and fluoro groups could enhance the interaction with biological targets .
Antimicrobial Activity
Another aspect of biological activity for this compound includes its antimicrobial properties. Research has documented that thieno[2,3-e][1,2,4]triazole derivatives possess notable antibacterial and antifungal activities. For example, compounds derived from similar scaffolds demonstrated effectiveness against pathogenic bacteria comparable to standard antibiotics .
Comparative Data Table: Antimicrobial Activity
| Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno[2,3-e][1,2,4]triazole | E. coli | 25 µg/mL |
| Thieno[2,3-e][1,2,4]triazole | S. aureus | 30 µg/mL |
| Standard Antibiotic | Streptomycin | 20 µg/mL |
The proposed mechanism of action for compounds like 1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The presence of the thio group is believed to facilitate interactions with thiol-containing enzymes or receptors within cancer cells.
Enzyme Inhibition Studies
In vitro studies have demonstrated that related compounds can inhibit specific kinases involved in tumor growth signaling pathways. This inhibition leads to reduced phosphorylation of target proteins critical for cancer cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno-triazolo-pyrimidinone derivatives are a structurally diverse class of heterocyclic compounds. Below is a detailed comparison of the target compound with its closest analogs based on substituents, synthesis methods, and inferred properties:
Table 1: Structural and Functional Comparison of Thieno-Triazolo-Pyrimidinone Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 2-chloro-4-fluorobenzylthio group in the target compound may enhance target binding compared to the 4-chlorobenzylthio analog () due to increased electronegativity and van der Waals interactions .
- Ethoxybenzyl groups (e.g., in the target compound) improve membrane permeability compared to polar carboxylates (e.g., compound 4f in ) .
Synthetic Routes: Most analogs are synthesized via condensation of enaminones or hydrazonoyl chlorides under reflux conditions (). The target compound likely follows a similar pathway, with modifications for halogenated benzylthio groups .
Biological Activities :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
